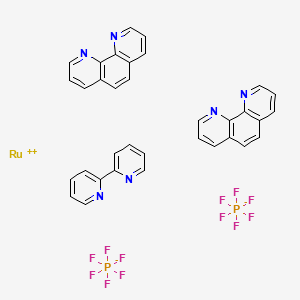
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium is a chemical compound that belongs to the class of oxazolium ions This compound is characterized by its unique structure, which includes a dimethylphenyl group and a dimethyl-substituted oxazolium ring
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylamine with a suitable oxalyl chloride derivative under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The resulting intermediate is then treated with a base, such as triethylamine, to form the desired oxazolium ion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction can lead to the formation of reduced oxazolium derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
In biology and medicine, this compound has been studied for its potential therapeutic properties. It has shown promise as an antimicrobial agent and may have applications in the treatment of certain infections. Additionally, its reactivity and stability make it a useful tool in biochemical assays and diagnostic tests.
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, it may target bacterial cell walls or enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium can be compared with other similar compounds, such as 2-(3,4-dimethylphenyl)-1,3-oxazol-5-ium and 2-(3,4-dimethylphenyl)-4,5-dimethyl-1,3-oxazol-3-ium. These compounds share structural similarities but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C13H15NO2/c1-8-5-6-12(7-9(8)2)13-14(15)10(3)11(4)16-13/h5-7H,1-4H3 |
InChI Key |
BVYWQZAETVGTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=[N+](C(=C(O2)C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)



![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)


![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

